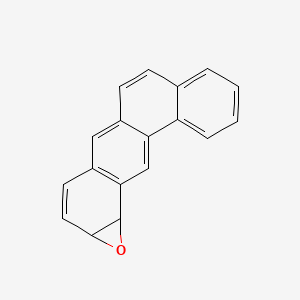

Benz(a)anthracene 10,11-epoxide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

79252-23-6 |

|---|---|

Molecular Formula |

C18H12O |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

5-oxapentacyclo[9.8.0.03,9.04,6.014,19]nonadeca-1,3(9),7,10,12,14,16,18-octaene |

InChI |

InChI=1S/C18H12O/c1-2-4-14-11(3-1)5-6-12-9-13-7-8-17-18(19-17)16(13)10-15(12)14/h1-10,17-18H |

InChI Key |

AKPXVSOREXXOAX-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C=C4 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5C(O5)C=C4 |

Synonyms |

benz(a)anthracene 10,11-epoxide |

Origin of Product |

United States |

Metabolic Formation and Bioactivation Pathways of Benz a Anthracene 10,11 Epoxide

Phase I Metabolism: Enzymatic Oxidation Precursors of Benz(a)anthracene (B33201)

The metabolic journey of Benz(a)anthracene (BA) begins with Phase I metabolism, a series of enzymatic reactions designed to increase the hydrophilicity of the compound, priming it for excretion. However, this process can also lead to the formation of highly reactive intermediates. The initial step is the oxidation of the parent hydrocarbon, a reaction primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.

Role of Cytochrome P450 (CYP) Isoforms in Initial Oxidation

The initial oxidation of Benz(a)anthracene is carried out by various isoforms of the Cytochrome P450 enzyme system, which introduce an oxygen atom to form an epoxide. Research indicates that several CYP isoforms are involved in the regio-selective metabolism of BA. Treatment with the parent compound, Benz(a)anthracene, has been shown to induce the expression of CYP1A1, CYP1A2, and CYP1B1 nih.gov. The CYP1A and CYP1B families are well-known for their role in metabolizing PAHs oup.com.

Specific isoforms exhibit distinct regioselectivity. For instance, studies using hepatic microsomes from rats have identified CYP2C11 as a key enzyme in the formation of BA-10,11-diol, the precursor to the 10,11-epoxide nih.gov. This process shows gender-specific differences, with significantly higher formation rates of BA-10,11-diol in male rats compared to females, further suggesting the involvement of the male-specific CYP2C11 nih.govnih.gov. While CYP1A1 is highly active in the metabolism of other PAHs like benzo[a]pyrene (B130552), and is induced by BA, specific isoforms like CYP2C11 appear to play a crucial role in directing metabolism towards the 10,11-position nih.govnih.govoup.com.

| CYP Isoform | Role in Benz(a)anthracene Metabolism | Source |

|---|---|---|

| CYP1A1 | Induced by Benz(a)anthracene; general role in PAH metabolism. | nih.govoup.com |

| CYP1B1 | Induced by Benz(a)anthracene; general role in PAH metabolism. | nih.govoup.com |

| CYP2C11 | Important in the formation of Benz(a)anthracene-10,11-dihydrodiol, particularly in male rats. | nih.gov |

Formation of Dihydrodiols as Proximate Metabolites

Following the initial epoxidation by CYP enzymes, the resulting arene oxides are typically hydrated by the enzyme microsomal epoxide hydrolase. This enzymatic action converts the epoxides into trans-dihydrodiols. In the context of the 10,11-epoxide, it is converted to Benz(a)anthracene-trans-10,11-dihydrodiol nih.gov. The formation of various dihydrodiols occurs at different positions on the BA molecule, including the 5,6-, 3,4-, 8,9-, and 10,11-positions nih.gov. The isolation and identification of these dihydrodiols serve as evidence for the existence of their transient epoxide precursors nih.gov.

Stereoselective Formation of Dihydrodiol Precursors

The enzymatic reactions involved in PAH metabolism are often highly stereoselective, meaning they preferentially produce one specific stereoisomer (enantiomer) over another. The metabolism of Benz(a)anthracene is no exception. Research has demonstrated that the metabolic formation of the non-K-region epoxides is stereoselective nih.gov. Specifically, the (10S,11R)-epoxide is the predominant enantiomer formed at the 10,11-aromatic double bond of BA in rat liver microsomes nih.gov. This stereopreference is carried through to the subsequent dihydrodiol, resulting in the formation of the corresponding optically active Benz(a)anthracene-trans-10,11-dihydrodiol nih.gov. Similarly, a highly purified system containing cytochrome P-450c was found to stereoselectively form (+)-(8R,9S)-oxide at the 8,9-position nih.gov. This specificity is critical, as the stereochemistry of the diol epoxide can profoundly influence its biological activity.

| Position | Predominant Enantiomer Formed | Source |

|---|---|---|

| 8,9-double bond | Benz(a)anthracene (8R,9S)-epoxide | nih.govnih.gov |

| 10,11-double bond | Benz(a)anthracene (10S,11R)-epoxide | nih.gov |

Epoxide Formation from Dihydrodiol Precursors

The dihydrodiols formed in Phase I are not the final reactive species. They are, in fact, "proximate" metabolites that undergo further enzymatic action to become "ultimate" carcinogenic forms.

Enzymatic Formation of Vicinal Diol Epoxides

The dihydrodiol precursors are subjected to a second round of oxidation by CYP enzymes. This reaction creates a vicinal diol epoxide, a molecule containing both a diol (two hydroxyl groups) and an epoxide ring on an adjacent, saturated region of the hydrocarbon oup.com. For many PAHs, it is this diol epoxide structure that is responsible for the compound's mutagenic and carcinogenic properties oup.comnih.gov. For example, in hamster embryo cells, the major DNA adduct detected after Benz(a)anthracene treatment was found to arise from a diol epoxide nih.gov.

Distinction between Bay-Region and Non-Bay-Region Epoxide Formation

The carcinogenicity of PAHs is often explained by the "bay-region" theory epa.gov. A bay-region is a sterically hindered concave region on the periphery of the molecule. A diol epoxide in which the epoxide ring forms part of this bay-region is termed a "bay-region diol epoxide." In Benz(a)anthracene, this corresponds to the BA-3,4-diol-1,2-oxides, which are known to be highly mutagenic and tumorigenic oup.comepa.gov.

However, activation can also occur at other sites. A "non-bay-region" diol epoxide is one where the epoxide is located away from this sterically hindered area. The metabolic activation leading to Benz(a)anthracene 10,11-epoxide involves the 8,9,10,11-ring, which is a non-bay-region nih.gov. The resulting ultimate metabolite is a vicinal diol epoxide, such as anti-BA-8,9-diol 10,11-oxide nih.govnih.gov. Fluorescence spectral analysis of DNA adducts from cells treated with BA showed characteristics consistent with activation in the 8,9,10,11-ring, supporting the involvement of a non-bay-region diol epoxide nih.gov. Studies have compared the reactivity of both bay-region (anti-BA-3,4-diol 1,2-oxide) and non-bay-region (anti-BA-8,9-diol 10,11-oxide) diol epoxides, confirming that both are reactive towards DNA nih.gov. This indicates that while the bay-region pathway is significant, the bioactivation of Benz(a)anthracene is complex and also proceeds through a non-bay-region diol epoxide pathway oup.comnih.gov.

| Epoxide Type | Example Metabolite | Description | Source |

|---|---|---|---|

| Bay-Region Diol Epoxide | anti-Benz(a)anthracene-3,4-diol-1,2-oxide | Epoxide ring is located in the sterically hindered "bay-region" of the molecule. | oup.comepa.govnih.gov |

| Non-Bay-Region Diol Epoxide | anti-Benz(a)anthracene-8,9-diol-10,11-oxide | Epoxide ring is located in the 8,9,10,11-ring, away from the bay-region. | nih.govnih.govnih.gov |

Characterization of Diastereomeric and Enantiomeric Epoxide Forms

The metabolic formation of this compound results in a mixture of stereoisomers, specifically enantiomers, due to the creation of two chiral centers at the C10 and C11 positions. The characterization and resolution of these stereoisomeric forms are critical for understanding their biological activities and metabolic fate. Research has focused on separating these isomers and determining the stereoselectivity of their formation by xenobiotic-metabolizing enzymes.

Isolation and Spectroscopic Identification

The non-K-region benz(a)anthracene (BA) 10,11-epoxide is one of the metabolites formed from the metabolism of benz(a)anthracene by rat liver microsomes. nih.gov Its isolation has been successfully achieved using normal-phase high-performance liquid chromatography (HPLC). nih.gov Following separation, the identity of the 10,11-epoxide is confirmed through a combination of ultraviolet (UV) and mass spectral analyses. nih.gov

Further validation of its identity is accomplished by its enzymatic conversion. Microsomal epoxide hydrolase catalyzes the hydration of this compound to its corresponding trans-10,11-dihydrodiol, which can be identified and compared with known standards. nih.gov

Enantiomeric Composition and Stereoselectivity

The stereochemical nature of the metabolically generated epoxides is determined using circular dichroism (CD) spectral analysis. nih.gov This technique is essential for distinguishing between enantiomers and quantifying their relative abundance.

Studies involving rat liver microsomes have demonstrated that the metabolic epoxidation of the 10,11-double bond of benz(a)anthracene is highly stereoselective. nih.gov The predominant enantiomer formed is the (10S,11R)-epoxide. nih.gov This finding was a significant advancement, as it represented the first direct detection and characterization of the stereoselective metabolic formation of a non-K-region epoxide of a polycyclic aromatic hydrocarbon. nih.gov

Research Findings on this compound Enantiomers

The table below summarizes the key research findings related to the characterization of the enantiomeric forms of this compound.

| Characteristic | Finding | Analytical Method(s) | Reference |

| Isolation | Isolated as a metabolite from rat liver microsomal incubation with Benz(a)anthracene. | Normal-Phase High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Identification | Identity confirmed as this compound. | Ultraviolet (UV) Spectroscopy, Mass Spectrometry | nih.gov |

| Enzymatic Conversion | Converted to BA trans-10,11-dihydrodiol by microsomal epoxide hydrolase. | HPLC | nih.gov |

| Predominant Enantiomer | The (10S,11R)-epoxide is the major enantiomer formed metabolically. | Circular Dichroism (CD) Spectral Analysis | nih.gov |

| Stereoselectivity | Metabolism at the 10,11-double bond is highly stereoselective. | Circular Dichroism (CD) Spectral Analysis | nih.gov |

Molecular Mechanisms of Interaction with Biological Macromolecules

DNA Adduction: Structure, Specificity, and Stereochemical Determinants

The formation of covalent adducts with DNA is a primary mechanism by which polycyclic aromatic hydrocarbons (PAHs) initiate carcinogenesis. nih.gov The epoxide ring of Benz(a)anthracene (B33201) 10,11-epoxide is highly strained and electrophilic, making it susceptible to attack by nucleophilic sites on DNA bases.

Formation of Covalent DNA Adducts by Benz(a)anthracene 10,11-Epoxide

Benz(a)anthracene is metabolically activated to reactive intermediates, including diol epoxides, that can covalently bind to DNA. epa.govoup.com The non-'bay-region' diol epoxide, specifically anti-Benz(a)anthracene-8,9-diol 10,11-oxide, is a key metabolite involved in the formation of DNA adducts. nih.govnih.gov This reactive epoxide attacks nucleophilic centers in DNA, leading to the opening of the epoxide ring and the formation of a stable covalent bond between the hydrocarbon and the DNA base. nih.gov This process occurs with both single-stranded and double-stranded DNA. nih.gov The resulting hydrocarbon-DNA adducts possess a phenanthrene-like spectral signature, which confirms that metabolic activation occurs at the 8,9,10,11-ring of the parent compound. nih.gov

Stereochemical Influences on DNA Adduct Structure and Configuration

The stereochemistry of the diol epoxide, meaning the three-dimensional arrangement of its atoms, significantly influences its interaction with DNA. Diol epoxides exist as diastereomers, such as syn and anti forms, where the epoxide oxygen is on the same or opposite side of the ring as the hydroxyl groups, respectively. These different shapes affect both the initial non-covalent association with DNA and the conformation of the final covalent adduct. nih.gov For instance, some diastereomers form intercalative physical complexes, where the molecule slips between the base pairs of the DNA double helix before reacting. nih.gov Upon covalent binding, the molecule may undergo a significant re-orientation relative to the DNA helix, moving from a quasi-intercalated position to one where its long axis is tilted closer to the helix axis. nih.gov The specific stereoisomerism of the epoxide plays a determining role in the frequency and type of mutations that arise from the resulting adducts. nih.gov

Nucleobase Specificity in DNA Adduction (e.g., Deoxyguanosine and Deoxyadenosine (B7792050) Adducts)

This compound and its related diol epoxides exhibit a preference for reacting with purine (B94841) bases in nucleic acids. nih.govnih.gov In DNA, the primary target for adduction by the non-'bay-region' anti-BA-8,9-diol 10,11-oxide is deoxyguanosine. nih.govnih.gov However, reactions with deoxyadenosine also occur, leading to the formation of adenine-specific adducts. nih.gov Studies involving oligonucleotides with site-specific lesions have utilized N6 adenine-benz[a]anthracene diol epoxide adducts to investigate their biological consequences. nih.govcapes.gov.br In addition to DNA, these epoxides also react with the purine bases in RNA, forming adducts with both guanosine (B1672433) and adenosine (B11128). nih.gov

Positional Selectivity of Adduct Formation

The covalent bond between the epoxide and the DNA base forms at specific atomic positions. For deoxyguanosine, the principal site of attachment is the exocyclic amino group (N²). nih.gov Evidence for this comes from pKa determinations of the adducts, which are consistent with them being N²-guanine derivatives. nih.gov For deoxyadenosine, the covalent linkage is formed at its exocyclic amino group (N⁶). nih.gov

Table 1: Summary of DNA Adduction by this compound Derivatives

| Target Nucleobase | Position of Adduction | Supporting Evidence |

|---|---|---|

| Deoxyguanosine | N²-amino group | Primary adduct found in DNA reactions. nih.govnih.gov |

Impact of DNA Adducts on DNA Replication and Transcription Fidelity

Once formed, DNA adducts can interfere with the cellular processes of DNA replication and transcription. However, the biological consequences are highly dependent on the adduct's structure. In prokaryotic replication systems, the non-bay region adducts formed by Benz(a)anthracene diol epoxides are found to be essentially non-mutagenic. nih.gov The bacterial replication machinery is able to readily bypass these lesions, which prevents them from blocking DNA synthesis but also results in a low frequency of induced mutations. nih.gov This is in contrast to the bay-region adducts of Benz(a)anthracene, which are more potent inducers of point mutations at the site of the adduct. nih.gov

Molecular Interactions with Other Cellular Macromolecules (e.g., Proteins, RNA)

The reactivity of this compound is not limited to DNA. As electrophilic intermediates, these compounds can also form covalent bonds with other nucleophilic macromolecules within the cell, including RNA and proteins. nih.govnih.gov Studies have shown that K-region epoxides, such as the 10,11-oxide of benz(a)anthracene, bind to the total cellular protein and RNA of transformable cells. nih.gov Specifically, the anti-BA-8,9-diol 10,11-oxide has been shown to react with both guanosine and adenosine residues within RNA molecules. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Adenosine |

| anti-Benz(a)anthracene-3,4-diol 1,2-oxide |

| anti-Benz(a)anthracene-8,9-diol 10,11-oxide |

| Benz(a)anthracene |

| This compound |

| Deoxyadenosine |

| Deoxyguanosine |

| Guanine (B1146940) |

| Guanosine |

| Phenanthrene |

| RNA |

Investigation of Protein Adduction Mechanisms

The investigation into the mechanisms of protein adduction by benz[a]anthracene epoxides has often focused on the formation of conjugates with glutathione (B108866) (GSH), a tripeptide composed of glutamate, cysteine, and glycine, which plays a central role in the detoxification of electrophilic compounds. The reaction with GSH, often catalyzed by glutathione S-transferases (GSTs), serves as a model for the adduction of these epoxides to cysteine residues in proteins.

Research has shown that metabolites of benz[a]anthracene, including those formed through epoxidation at the 10,11-position, can form glutathione conjugates. For instance, studies on the metabolism of benz[a]anthracene in rat liver fractions have identified the formation of a conjugate derived from the microsomal oxidation of the 10,11-bond of the 8,9-dihydrodiol, leading to a diol-epoxide that subsequently reacts with glutathione. nih.gov The resulting conjugate is S-(8,9,10,11-tetrahydro-8,9,10-trihydroxybenz[a]anthracen-11-yl)glutathione. nih.gov This indicates that the C-11 position of the epoxide is a primary site for nucleophilic attack by the thiol group of glutathione.

While direct studies on the adduction of the simple benz[a]anthracene 10,11-epoxide to proteins are limited, the behavior of the analogous diol-epoxides provides significant insights. The enzymatic conjugation of the anti-diastereoisomer of trans-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz[a]anthracene (a diol-epoxide of benz[a]anthracene) with glutathione has been studied in detail. These studies reveal the catalytic efficiency of specific glutathione S-transferase isozymes in this detoxification reaction.

| Substrate | Apparent Km (µM) | Apparent Vmax (nmol/mg/min) | Catalytic Efficiency (s-1µM-1) |

|---|---|---|---|

| (+/-)-anti-BADE* | 125 | 2100 | 0.014 |

*BADE: trans-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenz[a]anthracene

The covalent binding of benz[a]anthracene derivatives to proteins has been confirmed in various experimental systems. Early studies demonstrated the binding of K-region epoxides of benz[a]anthracene to the proteins of transformable cells. nih.gov More recent work has shown that upon metabolism, radiolabeled benz[a]anthracene leads to radioactivity being associated with the protein fraction in rat liver preparations, indicating the formation of protein adducts. nih.gov

Implications for Enzyme Function and Cellular Regulation

The adduction of benz[a]anthracene 10,11-epoxide and related metabolites to proteins can have significant consequences for their function, potentially leading to enzyme inhibition or altered regulatory signaling. The covalent modification of an amino acid residue within an enzyme's active site or at an allosteric regulatory site can drastically change its catalytic activity or its ability to be controlled by cellular signals.

A key target for adduction is the family of glutathione S-transferases (GSTs) themselves. As these enzymes are responsible for detoxifying electrophilic epoxides, their inhibition can lead to an accumulation of these reactive metabolites, exacerbating cellular damage. Studies on the neurotoxic effects of benz[a]anthracene in mouse hippocampal neuronal cells (HT-22) have demonstrated a significant reduction in GST activity upon exposure to the parent compound. nih.gov While this study did not specifically investigate the 10,11-epoxide, it highlights the potential for benz[a]anthracene metabolites to impair critical detoxification enzymes.

The broader implications of protein adduction by benz[a]anthracene metabolites extend to various cellular pathways. The same neurotoxicity study also observed significant alterations in the activities of other key enzymes involved in neurotransmission and cellular homeostasis.

| Enzyme | Effect of BEN Exposure |

|---|---|

| Acetylcholinesterase (AChE) | Reduced activity |

| Monoamine Oxidase (MAO) | Reduced activity |

| Catalase (CAT) | Reduced activity |

| Adenosine Deaminase (ADA) | Increased activity |

Stereochemical Influences on Biological Activity and Reactivity

Differential Reactivity of Diastereomeric and Enantiomeric Forms of Benz(a)anthracene (B33201) 10,11-Epoxide

The metabolic activation of benz(a)anthracene can lead to the formation of various epoxides. The focus of significant research has been on the diol-epoxides, which are considered the ultimate carcinogenic metabolites. Specifically, the anti-8,9-diol-10,11-epoxide of benz(a)anthracene has been identified as a key reactive intermediate. This diol-epoxide is known to react with the nucleophilic sites on nucleic acids. nih.gov

Studies have shown that the anti-8,9-diol-10,11-epoxide of benz(a)anthracene reacts with guanosine (B1672433) and adenosine (B11128) in RNA, and with deoxyguanosine in DNA. nih.gov In contrast, the bay-region diol-epoxide, anti-3,4-diol-1,2-epoxide, primarily reacts with deoxyguanosine. nih.gov This differential reactivity underscores the importance of the epoxide's position and the stereochemistry of the diol group in determining its molecular targets.

While direct comparative reactivity data for the enantiomers of the simple benz(a)anthracene 10,11-epoxide is limited in the available literature, the principles of epoxide chemistry suggest that the stereochemistry of the epoxide ring would influence its susceptibility to nucleophilic attack. The accessibility of the electrophilic carbon atoms of the epoxide ring to nucleophiles will be sterically hindered to different extents in the different enantiomers, leading to variations in reaction rates and product distributions.

Table 1: Reactivity of Benz(a)anthracene Diol-Epoxide Stereoisomers with Nucleosides

| Diol-Epoxide Stereoisomer | Primary Nucleoside Target(s) |

| anti-8,9-diol-10,11-epoxide | Deoxyguanosine, Guanosine, Adenosine |

| anti-3,4-diol-1,2-epoxide | Deoxyguanosine |

Stereoselective Enzymatic Processing and Its Consequences for Reactivity

The enzymatic processing of benz(a)anthracene epoxides is a highly stereoselective process. The formation of the epoxides themselves is catalyzed by cytochrome P450 monooxygenases, which often exhibit a high degree of enantioselectivity. For instance, the metabolism of benz(a)anthracene by rat liver microsomes predominantly yields the (10S,11R)-epoxide. nih.gov

Once formed, these epoxides are substrates for other enzymes, most notably epoxide hydrolase, which catalyzes their hydration to form trans-dihydrodiols. This enzymatic detoxification pathway is also highly stereoselective. Studies on various benz(a)anthracene epoxides have revealed that the rate of hydration by microsomal epoxide hydrolase is profoundly influenced by the stereochemistry of the epoxide. nih.gov

For epoxides located at the 10,11-position of the benz(a)anthracene tetrahydro-ring system, the enzymatic hydration is generally slow. This suggests that this compound is a relatively poor substrate for epoxide hydrolase. nih.gov The consequence of this slow detoxification is an increased half-life of the epoxide in the cell, which in turn provides a greater opportunity for it to react with cellular macromolecules like DNA, potentially leading to mutations and carcinogenesis. While direct comparative data on the enzymatic hydration rates of the individual enantiomers of this compound are not detailed in the available literature, the established stereoselectivity of epoxide hydrolase strongly suggests that the two enantiomers will be processed at different rates.

Table 2: Stereoselective Metabolism of Benz(a)anthracene

| Metabolic Step | Enzyme | Predominant Stereoisomer Formed/Processed |

| Epoxidation of Benz(a)anthracene | Cytochrome P450 | (10S,11R)-10,11-epoxide |

| Hydration of 10,11-epoxide | Epoxide Hydrolase | Slow hydration, suggesting poor substrate |

Conformational Analysis of Stereoisomers in Biological Microenvironments

The conformation of the adducts formed between benz(a)anthracene epoxides and DNA is a critical determinant of their biological consequences, such as the induction of mutations. While specific conformational studies on adducts derived from the simple this compound are scarce, extensive research on the adducts of the related diol-epoxides provides valuable insights into the principles governing their structure.

When a polycyclic aromatic hydrocarbon epoxide reacts with DNA, the bulky hydrocarbon moiety can adopt different orientations relative to the DNA helix. These conformations are influenced by the stereochemistry of the original epoxide. The adducts can be located in the major or minor groove of the DNA, or they can intercalate between the base pairs.

For example, studies on the adducts of benzo[a]pyrene (B130552) diol-epoxide, a structurally related compound, have shown that the conformation of the adduct is highly dependent on the stereochemistry of the diol-epoxide. nih.gov The orientation of the pyrene (B120774) ring system relative to the DNA helix can either be parallel to the base pairs (intercalated) or more perpendicular (groove-bound). These different conformations can affect the efficiency of DNA repair enzymes in recognizing and removing the adduct, as well as the fidelity of DNA polymerases during replication.

It is highly probable that the stereoisomers of this compound would also form DNA adducts with distinct conformations. The spatial arrangement of the anthracene (B1667546) ring system of the adduct within the DNA helix will be dictated by the original stereochemistry of the epoxide. These conformational differences would likely lead to different biological outcomes, influencing the mutagenic and carcinogenic potential of the parent compound.

Enzymatic Detoxification and Inactivation Mechanisms

Microsomal Epoxide Hydrolase (mEH) Activity Toward Benz(a)anthracene (B33201) 10,11-Epoxide

Microsomal epoxide hydrolase (mEH, EC 3.3.2.9) is a key enzyme in the biotransformation of xenobiotics, including polycyclic aromatic hydrocarbons. wikipedia.org It is primarily located in the endoplasmic reticulum membrane and plays a significant role in the detoxification of arene oxides by converting them to their corresponding trans-dihydrodiols. wikipedia.org

The activity of rat liver microsomal epoxide hydrolase (mEH) has been evaluated for a range of benz[a]anthracene epoxide isomers. Research indicates that the enzyme's efficiency is highly dependent on the position of the epoxide group. nih.gov When the epoxide group is located in the 1,2-, 8,9-, or 10,11-position, the corresponding tetrahydroepoxides are considered fair or poor substrates for mEH. nih.gov This inherently low reactivity is further diminished by the presence of adjacent hydroxyl groups. nih.gov Consequently, the enzyme-catalyzed hydrolysis of the diol epoxides corresponding to these positions, including the 10,11-diol-epoxide, is either insignificantly slow or does not occur at all. nih.gov

In contrast, the enzyme shows remarkably high activity towards other isomers, such as (-)-tetrahydrobenz[a]anthracene (3R,4S)-epoxide, which has been identified as one of the best-known substrates for mEH. nih.gov This highlights the profound impact of the epoxide's location on the molecule's susceptibility to enzymatic hydration.

The metabolism of benz[a]anthracene (BA) by rat liver microsomes leads to the stereoselective formation of specific epoxide enantiomers. For the 10,11-double bond, the (10S,11R)-epoxide is the predominantly formed enantiomer. nih.gov Microsomal epoxide hydrolase can then catalyze the conversion of Benz(a)anthracene 10,11-epoxide into BA trans-10,11-dihydrodiol. nih.gov

The formation of a tetraol requires the hydrolysis of a diol-epoxide. While the initial hydrolysis of the 10,11-arene oxide yields a dihydrodiol, further metabolic steps could theoretically produce a diol-epoxide. However, as noted previously, the hydrolysis of a BA-diol epoxide where the epoxide is at the 10,11-position is kinetically unfavorable and proceeds at an extremely slow rate, if at all. nih.gov

Epoxide hydrolase activity is present in both the microsomal and cytosolic fractions of the cell, but these activities are carried out by distinct enzymes. nih.gov Microsomal epoxide hydrolase (mEH) and cytosolic epoxide hydrolase (cEH, also known as soluble epoxide hydrolase or sEH) are immunologically different proteins with no detectable cross-reactivity. nih.gov They also exhibit different substrate preferences.

| Feature | Microsomal Epoxide Hydrolase (mEH) | Cytosolic Epoxide Hydrolase (cEH/sEH) |

|---|---|---|

| Primary Substrates | Primarily xenobiotic aromatic and olefinic epoxides (e.g., this compound). wikipedia.orgescholarship.org | Primarily endogenous lipid epoxides (e.g., epoxyeicosatrienoic acids, EpFAs). escholarship.org |

| Immunological Identity | Distinct protein, does not cross-react with antibodies to cEH. nih.gov | Distinct protein, does not cross-react with antibodies to mEH. nih.gov |

| Cellular Location | Endoplasmic Reticulum. wikipedia.org | Cytosol. nih.gov |

| Primary Role | Detoxification of a wide variety of xenobiotic compounds. wikipedia.org | Regulation of signaling pathways involving endogenous lipid mediators. escholarship.org |

Glutathione (B108866) S-Transferase (GST) Conjugation of Benz(a)anthracene Epoxides

Glutathione S-transferases (GSTs) are a superfamily of enzymes crucial for cellular detoxification. tandfonline.com They catalyze the conjugation of the tripeptide glutathione (GSH) to a wide array of electrophilic substrates, including epoxides, making them more water-soluble and easier to excrete. mdpi.com

The conjugation of epoxides with glutathione is a nucleophilic addition reaction. washington.edu The sulfur atom of the cysteine residue in GSH is a potent nucleophile that attacks one of the electrophilic carbon atoms of the epoxide ring. mdpi.comwashington.edu This reaction, which can occur non-enzymatically, is significantly accelerated by GSTs. mdpi.com The enzymatic reaction proceeds via an SN2-type mechanism, resulting in the opening of the oxirane ring and the formation of a thioether bond. washington.edu This addition typically occurs with 'anti' stereochemistry, yielding a hydroxy glutathione conjugate. washington.edu In the case of arene oxides, the resulting conjugate is often unstable and can undergo dehydration, driven by the energetically favorable process of aromatization. washington.edu This process is a primary detoxification pathway for PAH epoxides. nih.gov For instance, a glutathione conjugate identified as S-(8,9,10,11-tetrahydro-8,9,10-trihydroxybenz[a]anthracen-11-yl)glutathione is formed through the microsomal oxidation of the 10,11-bond of the corresponding dihydrodiol, followed by GST-catalyzed conjugation of the resultant diol-epoxide. nih.gov

Different isoforms of GST exhibit marked stereoselectivity toward epoxide substrates. acs.org While direct data for this compound is limited, studies on structurally similar bay-region diol epoxides of benz[a]anthracene provide significant insight.

Rat liver GST 4-4, a mu-class enzyme, is highly selective, showing a preference of ≥95% for the biologically most active (+)-enantiomer of the benz[a]anthracene diol epoxide substrate. nih.govoup.com Human GST isoforms also display distinct preferences. Human GSTP1-1 (pi-class) and GSTA1-1 (alpha-class) demonstrate an exclusive or significant preference for conjugating enantiomers that have an R-configuration at the benzylic carbon of the oxirane ring. acs.org In contrast, human GSTM1-1 (mu-class) shows more varied enantioselectivity, ranging from no preference to a high preference (≥90%) for the R-configured enantiomer. acs.org

| GST Isoform | Class | Origin | Stereoselective Preference (for PAH Diol Epoxides) |

|---|---|---|---|

| Transferase 4-4 | Mu | Rat Liver | ≥95% selective for the (+)-enantiomer. nih.govoup.com |

| GSTA1-1 | Alpha | Human | Significant preference for enantiomers with R-configuration at the benzylic oxirane carbon. acs.org |

| GSTM1-1 | Mu | Human | Variable, from no preference to ≥90% preference for R-configuration at the benzylic oxirane carbon. acs.org |

| GSTP1-1 | Pi | Human | Exclusive preference for enantiomers with R-configuration at the benzylic oxirane carbon. acs.org |

Dihydrodiol Dehydrogenase Activity

Dihydrodiol dehydrogenases (DDH) are a class of NAD(P)+-dependent oxidoreductases belonging to the aldo-keto reductase superfamily that play a significant role in the metabolism of polycyclic aromatic hydrocarbons (PAHs). acs.org Their primary function in this context is the oxidation of trans-dihydrodiol metabolites of PAHs into catechols. acs.org This action is a critical step in the detoxification pathway, as it diverts the dihydrodiol precursors from being further metabolized into highly carcinogenic diol epoxides.

The metabolic pathway typically involves the initial formation of an epoxide, such as this compound, by cytochrome P450 enzymes. This epoxide is then hydrolyzed by epoxide hydrolase to its corresponding trans-dihydrodiol, in this case, Benz(a)anthracene-10,11-dihydrodiol. It is this dihydrodiol that serves as a substrate for DDH.

Research indicates that the activity of DDH varies significantly depending on the specific isomer of the benz(a)anthracene dihydrodiol. For instance, studies on rat liver DDH have demonstrated the enzyme's ability to oxidize the highly mutagenic and tumorigenic benz(a)anthracene-3,4-dihydrodiol (B1222239). nih.gov The enzymatic reaction yields the corresponding benz(a)anthracene-3,4-catechol. nih.gov The kinetic parameters for this specific reaction have been determined, highlighting the enzyme's capacity to process this carcinogenic metabolite. nih.gov

| Substrate | Enzyme | Apparent Km (µM) | Vmax (nmol/min/mg) | Product |

| Benz(a)anthracene-3,4-dihydrodiol | Rat Liver DDH | 21 | 20.0 | Benz(a)anthracene-3,4-catechol |

| Data derived from studies on the oxidation of BA-3,4-dihydrodiol by rat liver dihydrodiol dehydrogenase. nih.gov |

Conversely, the tumorigenicity of various BA dihydrodiols provides indirect evidence of their metabolic processing. The Benz(a)anthracene-10,11-dihydrodiol, along with the 1,2-, 5,6-, and 8,9-dihydrodiols, have all been shown to be less active tumor initiators on mouse skin than the parent compound, benz(a)anthracene. nih.govnih.gov This suggests that their metabolic pathways, including oxidation by DDH, are efficient detoxification routes. In stark contrast, the benz(a)anthracene-3,4-dihydrodiol is an exceptionally potent carcinogen, indicating its pathway leads to activation. nih.govnih.govnih.gov This difference underscores the substrate specificity of the enzymes involved in detoxification.

| Compound | Relative Tumorigenic Activity (Mouse Skin) |

| Benz(a)anthracene (Parent Compound) | Active |

| Benz(a)anthracene-1,2-dihydrodiol | Less Active |

| Benz(a)anthracene-3,4-dihydrodiol | Exceptionally High Activity |

| Benz(a)anthracene-5,6-dihydrodiol | Less Active |

| Benz(a)anthracene-8,9-dihydrodiol | Less Active |

| Benz(a)anthracene-10,11-dihydrodiol | Less Active |

| Comparative tumorigenicity of Benz(a)anthracene and its dihydrodiol metabolites. nih.govnih.gov |

While DDH activity is generally considered a detoxification step, the resulting catechols can auto-oxidize to form reactive o-quinones and generate reactive oxygen species, which can also contribute to cellular damage. acs.org Therefore, the role of DDH in PAH carcinogenesis can be complex, representing a critical branch point between detoxification and, in some cases, an alternative activation pathway. acs.org

Factors Influencing Enzymatic Inactivation (e.g., Steric Hindrance from Bay Region)

The efficiency of enzymatic inactivation of benz(a)anthracene metabolites is heavily influenced by the three-dimensional structure of the molecule. One of the most critical structural features is the "bay region," a sterically hindered concave area on the molecule. For benz(a)anthracene, the bay region is located between the 1 and 12 positions. Steric hindrance in and around this region can significantly impact how metabolic enzymes, including those involved in detoxification, can access and bind to the substrate.

The introduction of alkyl groups near the bay region can increase steric strain, causing the normally planar PAH molecule to become distorted and non-planar. nih.gov This alteration in shape can have profound effects on the molecule's interaction with the active sites of enzymes. For example, the weak tumor-initiating activity of benz(a)anthracene can be enhanced by methyl-substitution at the 6- and 8-positions. nih.gov The higher tumorigenic activity of 6,8-dimethylbenz[a]anthracene (B135134) is thought to be consistent with a decrease in its metabolic detoxification at the 5,6- and 8,9-double bonds. nih.gov This suggests that the added steric bulk hinders the access of detoxifying enzymes to these sites.

Conversely, introducing an 11-methyl group to the potent carcinogen 7,12-dimethylbenz[a]anthracene (B13559) (7,12-DMBA) creates a more highly hindered bay region due to a "buttressing effect." nih.gov The resulting compound, 7,11,12-trimethylbenz[a]anthracene, shows significantly less tumor-initiating activity than 7,12-DMBA. nih.gov This demonstrates that increased steric hindrance in the bay region does not always lead to higher tumorigenicity and can, in some cases, impede the metabolic activation process.

Computational and Theoretical Investigations of Benz a Anthracene 10,11 Epoxide Reactivity

Molecular Modeling and Dynamics Simulations of Epoxide-Biomolecule Interactions

Molecular modeling and dynamics (MD) simulations provide a powerful lens through which to view the non-covalent interactions and subsequent covalent binding of benz(a)anthracene (B33201) 10,11-epoxide with biological targets such as DNA and proteins. While specific MD simulations for the 10,11-epoxide are not extensively documented in publicly available literature, the principles of its interactions can be inferred from studies on related PAH epoxides and diol epoxides.

These simulations typically reveal that the initial interaction between a PAH epoxide and a biomolecule is governed by non-covalent forces, including van der Waals interactions and hydrophobic effects, which drive the insertion of the planar aromatic system into hydrophobic pockets of proteins or its intercalation between the base pairs of DNA. nih.gov For PAH diol-epoxides, which are structurally similar to simple epoxides, studies have shown that they bind to the DNA helix at a distinct inclination. nih.gov This pre-covalent association is a critical step, as it positions the reactive epoxide ring in close proximity to nucleophilic sites on the biomolecule, setting the stage for covalent bond formation.

The formation of DNA adducts is a key event in the initiation of chemical carcinogenesis by PAHs. nih.gov Experimental evidence, supported by computational models, indicates that the epoxide ring can be attacked by the exocyclic amino groups of purine (B94841) bases, particularly guanine (B1146940). acs.orgacs.org MD simulations of other PAH-DNA adducts have been instrumental in elucidating the conformational changes in the DNA structure upon adduction, which can impact DNA replication and repair processes. researchgate.net

Quantum Chemical Calculations of Carbocation Stability and Reactivity

Quantum chemical calculations have been instrumental in elucidating the electronic factors that govern the reactivity of benz(a)anthracene 10,11-epoxide. These methods allow for a detailed examination of the transition states and intermediates involved in its chemical transformations, providing insights that are often inaccessible through experimental means alone.

Protonation-Induced Ring Opening Mechanisms

The reactivity of arene oxides like this compound is significantly enhanced under acidic conditions, which are prevalent in certain cellular microenvironments. Quantum chemical studies have shown that the acid-catalyzed ring-opening of PAH epoxides proceeds through the formation of a carbocation intermediate. researchgate.net The process is initiated by the protonation of the epoxide oxygen, which is a highly favorable and often barrierless process. researchgate.net This protonation event is followed by the cleavage of one of the carbon-oxygen bonds of the epoxide ring, leading to the formation of a benzylic carbocation. The stability of this carbocation is a key determinant of the epoxide's reactivity and the subsequent reaction pathway.

Theoretical studies on the hydrolysis of epoxides suggest that the mechanism can have characteristics of both SN1 and SN2 reactions. nih.gov In the gas phase, a borderline SN2 mechanism may be favored, while in a solvent like water, the pure SN2 mechanism can become more favorable due to the stabilization of the transition state through hydrogen bonding. nih.gov

Charge Delocalization and Substituent Effects

The stability of the carbocation formed upon the ring-opening of this compound is largely determined by the extent to which the positive charge can be delocalized over the polycyclic aromatic framework. Quantum chemical calculations, particularly those employing methods like Density Functional Theory (DFT), have been used to map the charge distribution in these carbocation intermediates. researchgate.net The positive charge is not localized on a single carbon atom but is spread across the aromatic system, with specific atoms bearing a larger share of the charge. This delocalization significantly stabilizes the carbocation, facilitating its formation.

Substituent effects on the stability and reactivity of benz(a)anthracene epoxides have also been investigated computationally. For instance, the introduction of methyl groups can influence the ease of carbocation formation and the subsequent reaction pathways. researchgate.net The position of the substituent is critical; a methyl group in the bay region, for example, can cause structural distortions that destabilize the epoxide and favor ring opening. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Benz(a)anthracene Metabolites

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for the toxicity or carcinogenicity of this compound are not widely reported, general QSAR models for PAHs and their metabolites provide a framework for understanding its potential biological effects.

These models often use a variety of molecular descriptors to quantify the structural and electronic properties of the molecules. researchgate.netnih.govnih.gov For PAHs, descriptors related to their electronic structure, such as the energies of frontier molecular orbitals (HOMO and LUMO) and the calculated stability of epoxide and carbocation intermediates, have been shown to be important predictors of carcinogenic activity. acs.orgacs.org Other relevant descriptors include those related to molecular size, shape, and hydrophobicity. nih.gov

A QSAR model for the carcinogenicity of 48 PAHs found that the thermodynamic stabilities of epoxide and carbonium ion intermediates at two active sites were key predictive factors. acs.orgacs.org Another study highlighted the importance of electronic, structural, and energetic descriptors in the metabolic activation of PAHs by cytochrome P450 enzymes. nih.gov These findings suggest that a QSAR model for this compound would likely need to incorporate descriptors that capture its electronic properties and the stability of its reactive intermediates.

Prediction of Reaction Pathways and Product Distribution

Computational chemistry plays a crucial role in predicting the likely reaction pathways of this compound and the distribution of its reaction products. The primary reaction of epoxides in a biological system is hydrolysis, catalyzed by epoxide hydrolase or occurring spontaneously under acidic conditions, to form the corresponding trans-dihydrodiol. nih.gov

Theoretical calculations can predict the regioselectivity of the epoxide ring opening. For non-symmetric epoxides like this compound, nucleophilic attack can occur at either of the two carbon atoms of the epoxide ring. The preferred site of attack is influenced by both steric and electronic factors. The stability of the resulting carbocation intermediate is a key factor, with the reaction proceeding through the more stable carbocation.

Synthetic Methodologies for Mechanistic Studies

Enantiospecific Synthesis of Benz(a)anthracene (B33201) Dihydrodiol and Diol Epoxide Metabolites

The metabolic activation of benz(a)anthracene (BA) proceeds through the formation of dihydrodiols and subsequently diol epoxides, which are considered the ultimate carcinogenic forms. The precise stereochemistry of these metabolites is critical to their biological activity. Consequently, enantiospecific synthetic routes have been developed to produce optically pure isomers for detailed study.

Syntheses of the biologically significant trans-dihydrodiol metabolites of benz[a]anthracene and other polycyclic aromatic hydrocarbons (PAHs) have been established. documentsdelivered.com For instance, the synthesis of trans-3,4-dihydrodiol derivatives of dibenz[a,j]anthracene (B1218775), a related PAH, has been described, which are implicated as the proximate carcinogenic metabolites. nih.gov These syntheses often involve multi-step processes starting from the parent hydrocarbon. A common strategy for related PAHs involves a lithium-ammonia reduction of the parent compound, followed by base-catalyzed isomerization, a Prévost reaction (iodine and silver benzoate) to introduce the diol functionality, dehydrogenation, and finally basic methanolysis to yield the trans-dihydrodiol. documentsdelivered.com

The resulting dihydrodiols serve as crucial precursors for the synthesis of the highly reactive diol epoxides. documentsdelivered.comnih.gov Epoxidation of the dihydrodiol, often using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), can yield the diol epoxide. documentsdelivered.com For example, the conversion of the trans-3,4-dihydrodiol of dibenz[a,j]anthracene to the bay-region anti-diol epoxide derivative has been reported. nih.gov The stereochemical outcome of the epoxidation is critical; for instance, epoxidation of one dihydrodiol isomer can stereospecifically afford the anti-diol epoxide, while the reaction with a different dihydrodiol isomer might produce a mixture of syn and anti diol epoxides. documentsdelivered.com The development of these synthetic methods has been essential for confirming that bay-region diol epoxide metabolites are the active carcinogenic forms of these hydrocarbons. nih.gov The synthesis of the enantiomeric bay-region diol epoxides of both benz[a]anthracene and chrysene (B1668918) has also been a key focus of research. acs.org

Table 1: Key Steps in the Synthesis of PAH Diol Epoxides

| Step | Description | Purpose |

| Reduction | Initial reduction of the parent PAH, often using lithium in liquid ammonia. | To create a partially saturated ring system amenable to further functionalization. |

| Isomerization | Base-catalyzed rearrangement of double bonds. | To position the double bond in the correct location for diol formation. |

| Dihydroxylation | Introduction of two hydroxyl groups, for example, via the Prévost reaction. | To form the dihydrodiol precursor. |

| Dehydrogenation | Re-aromatization of other parts of the molecule. | To restore the aromatic character of the non-metabolized rings. |

| Epoxidation | Reaction of the dihydrodiol with a peroxy acid (e.g., m-CPBA). | To form the final, highly reactive diol epoxide metabolite. |

Synthesis of Labeled Compounds for Tracing Metabolic Pathways and Adduct Formation

To trace the metabolic fate of benz(a)anthracene and quantify its binding to cellular macromolecules like DNA, isotopically labeled versions of the compound are required. Stable isotope tracing, in particular, is a powerful technique that reveals pathway activities by tracking the incorporation of heavy isotopes from a tracer into downstream metabolites. nih.gov

The synthesis of carbon-14 (B1195169) labeled PAHs serves as a model for preparing tracers for metabolic studies. A radiosynthesis of carrier-free [5,12-¹⁴C]dibenz[a,h]anthracene, for example, was achieved using [¹⁴C]methyl iodide as the source of the label. rsc.org A key step in this multi-step synthesis was the Wittig olefination of a diformyl derivative with the triphenylphosphonium salt of ¹⁴CH₃I to introduce the carbon-14 labels. rsc.org This was followed by a regiospecific photocyclization and subsequent dehydrogenation to yield the final labeled PAH with high radiochemical purity. rsc.org This general approach highlights the feasibility of preparing specifically labeled PAHs for biological investigations. rsc.org

In a typical isotope tracing experiment, cells or organisms are cultured in a medium where a specific nutrient, such as glucose or an amino acid, is replaced with its ¹³C-labeled counterpart. ambic.org By analyzing the resulting metabolites using mass spectrometry, researchers can map the flow of carbon through metabolic networks and identify the sources of various metabolic by-products. nih.govambic.org For PAHs, administering a labeled version and subsequently isolating and analyzing metabolites or DNA adducts allows for the unambiguous determination of metabolic pathways and the extent of covalent modification to biological targets.

Site-Specific Synthesis of Benz(a)anthracene-Oligonucleotide Adducts for Structural Elucidation and Biological Probes

To understand the precise structural and biological consequences of DNA damage by benz(a)anthracene metabolites, oligonucleotides containing a single, site-specifically placed adduct are invaluable tools. These modified oligonucleotides are used to study DNA replication and repair, and to elucidate the structural distortions caused by the adduct.

The synthesis of these adducts typically involves reacting a reactive diol epoxide with a deoxyribonucleoside, most commonly deoxyguanosine (dG) or deoxyadenosine (B7792050) (dA). wustl.edu For example, the electrochemical oxidation of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) in the presence of dG or dA has been used to model metabolic activation and generate adducts where the hydrocarbon is linked to the nucleobase. wustl.edu These studies show that binding occurs at specific positions, such as the N-7 or C-8 of guanine (B1146940) and the N-3 or N-7 of adenine. wustl.edu

A more common approach for creating site-specifically modified oligonucleotides is the phosphoramidite (B1245037) method. oup.comacs.org In this strategy, the adduct is first formed between the diol epoxide and a single nucleoside. The resulting modified nucleoside is then converted into a phosphoramidite building block, which can be incorporated into an oligonucleotide at a desired position using automated solid-phase DNA synthesis. oup.com An alternative is the post-synthetic modification strategy, where a pre-synthesized oligonucleotide containing a reactive precursor base is treated with the diol epoxide. nih.gov This method is particularly useful for adducts that are unstable under the conditions of standard oligonucleotide synthesis and deprotection. nih.gov

These synthetic adducts and modified oligonucleotides are critical for a range of studies, including site-specific mutation analyses in various DNA sequences. oup.com

Development of Novel Synthetic Routes for Benz(a)anthracene Derivatives

The construction of the tetracyclic benz(a)anthracene framework has been the subject of considerable synthetic innovation, moving beyond classical methods like Friedel-Crafts reactions and Elbs reactions. beilstein-journals.orgnih.gov Modern, metal-catalyzed reactions have provided more efficient and regioselective routes to these complex structures. beilstein-journals.orgbeilstein-journals.org

One powerful strategy involves a palladium-catalyzed tandem C-H activation/bis-cyclization reaction. This method allows for the construction of substituted tetracyclic benz[a]anthracene derivatives from propargylic carbonates and terminal alkynes in moderate to good yields. beilstein-journals.orgbeilstein-journals.org This approach is noted for its high efficiency and regioselectivity. beilstein-journals.org

Another prominent modern methodology combines Suzuki-Miyaura cross-coupling with ring-closing metathesis (RCM). researchgate.net In this multi-step strategy, a substituted naphthalene (B1677914) derivative is coupled with a boronic acid, followed by functional group manipulations to install two olefinic tethers, which then undergo an RCM reaction to form the final ring of the benz[a]anthracene skeleton. researchgate.net This approach has been successfully applied to the synthesis of the core structure of angucycline antibiotics. researchgate.net

Other novel methods include:

Oxidative Cyclization: The cyclization of 2,3-diphenylnaphthalene (B11845481) precursors using reagents like iron(III) chloride (FeCl₃) can yield dibenzo[a,c]anthracene derivatives. beilstein-journals.orgnih.gov

Diels-Alder Type Reactions: An expeditious synthesis of benz[a]anthracene and some of its oxygenated derivatives has been achieved through the reaction of an ortho-quinodimethane with a 1,2-dihydronaphthalene. rsc.org

These newer synthetic routes offer significant advantages in terms of efficiency, functional group tolerance, and the ability to introduce specific substituents onto the benz[a)anthracene core. beilstein-journals.orgresearchgate.net

Table 2: Comparison of Modern Synthetic Routes to the Benz(a)anthracene Skeleton

| Method | Key Reactions | Features |

| Pd-Catalyzed C-H Activation | Tandem C-H activation/bis-cyclization of propargylic carbonates and alkynes. beilstein-journals.orgbeilstein-journals.org | High efficiency and regioselectivity; provides access to substituted derivatives. beilstein-journals.org |

| Suzuki-Miyaura / RCM | Suzuki-Miyaura cross-coupling followed by isomerization and ring-closing metathesis. researchgate.net | Multi-step but versatile; tolerant of many functional groups. researchgate.net |

| Oxidative Photocyclization | Suzuki coupling to form a diaryl precursor, followed by oxidative cyclization. nih.gov | Two-step route to access specific dibenzoanthracene structures. nih.gov |

| Diels-Alder Reaction | Reaction of an ortho-quinodimethane with a dienophile (e.g., dihydronaphthalene). rsc.org | Expeditious route to the core structure and its oxygenated derivatives. rsc.org |

Cellular and Subcellular Responses to Benz a Anthracene 10,11 Epoxide Induced Dna Damage

Activation of DNA Repair Pathways

Upon covalent binding of benz(a)anthracene (B33201) 10,11-epoxide to DNA, cells activate a suite of repair mechanisms to remove the lesions and restore genomic integrity. The type of repair pathway initiated is largely dependent on the nature of the DNA damage. For the bulky, helix-distorting adducts formed by this epoxide, Nucleotide Excision Repair (NER) is the primary defense. For other types of damage, such as oxidative lesions that can arise from the metabolic processing of the parent compound, Base Excision Repair (BER) may be employed.

Nucleotide Excision Repair (NER) is a versatile and highly conserved repair pathway responsible for removing a wide variety of bulky DNA lesions that distort the DNA double helix. nih.gov The adducts formed by benz(a)anthracene 10,11-epoxide are classic substrates for this pathway. The NER process can be broadly divided into two sub-pathways: global genomic NER (GG-NER), which surveys the entire genome for damage, and transcription-coupled NER (TC-NER), which specifically repairs lesions on the transcribed strand of active genes. nih.gov

The core mechanism of NER involves several key steps:

Damage Recognition: The process is initiated by the recognition of the helical distortion caused by the bulky adduct. In eukaryotes, the XPC-HR23B protein complex is a key player in recognizing the lesion in the context of GG-NER. nih.gov

DNA Unwinding: Following recognition, the multi-protein transcription factor TFIIH is recruited to the site. Two helicase subunits of TFIIH, XPB and XPD, then unwind the DNA around the lesion, creating a bubble of approximately 25-30 nucleotides. nih.gov

Dual Incision: Two endonucleases, XPG and the XPF-ERCC1 complex, are then recruited to make incisions on the damaged strand, one on each side of the lesion. This results in the excision of a short, single-stranded DNA fragment containing the adduct. nih.gov

Repair Synthesis and Ligation: The resulting gap is filled by DNA polymerases (δ, ε, or κ), using the undamaged strand as a template. Finally, the nick is sealed by a DNA ligase, completing the repair process. nih.gov

The efficiency of NER can be influenced by the specific structure of the adduct and its location within the genome.

While NER handles bulky adducts, Base Excision Repair (BER) is primarily responsible for correcting small, non-helix-distorting base lesions, including those arising from oxidation, alkylation, and deamination. nih.gov The metabolic activation of benz(a)anthracene can lead to the production of reactive oxygen species (ROS), which in turn can cause oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). nih.govcapes.gov.bru-fukui.ac.jp This type of damage is a substrate for the BER pathway. nih.gov

The metabolic formation of benz(a)anthracene epoxides is a stereoselective process. Studies using rat liver microsomes have shown that the metabolism at the 10,11-double bond of benz(a)anthracene predominantly yields the (10S,11R)-epoxide enantiomer. nih.gov This stereochemistry is critical as it influences the structure of the resulting DNA adducts and, consequently, their recognition and repair by the cellular machinery.

Research on the related polycyclic aromatic hydrocarbon, benzo[a]pyrene (B130552), has demonstrated that the susceptibility of different DNA adducts to NER is dependent on the adduct's stereochemistry and the local DNA sequence context. nih.gov For instance, the (+)-trans-anti-[BP]-N2-dG adduct, which is the predominant adduct from benzo[a]pyrene diol epoxide, resides in the minor groove of the DNA. nih.gov The efficiency of its repair by NER varies depending on the surrounding nucleotide sequence, which affects the degree of local DNA distortion. nih.gov

It is known that the non-'bay-region' diol-epoxide, anti-BA-8,9-diol 10,11-oxide, reacts with guanosine (B1672433) and adenosine (B11128) in RNA and with deoxyguanosine in DNA within hamster embryo cells. nih.gov It is highly probable that the repair of these specific this compound-DNA adducts follows similar principles, where the specific conformation of the adduct—determined by its stereochemistry and the DNA sequence at the binding site—is a key determinant of recognition and excision efficiency by the NER machinery.

Interactive Table: DNA Repair Pathways for Benz(a)anthracene Metabolite Damage

| Repair Pathway | Primary Substrate Type | Key Initiating Proteins (Eukaryotic) | Benz(a)anthracene Context |

| Nucleotide Excision Repair (NER) | Bulky, helix-distorting adducts | XPC-HR23B (GG-NER), RNA Polymerase II (TC-NER) | Primary pathway for removing covalent adducts formed by this compound. nih.govnih.gov |

| Base Excision Repair (BER) | Oxidized, alkylated, or deaminated bases | DNA Glycosylases (e.g., OGG1 for 8-oxodG) | Repairs oxidative DNA damage (e.g., 8-oxodG) that can result from the metabolic generation of reactive oxygen species during benz(a)anthracene processing. nih.govnih.govnih.gov |

Modulation of Gene and Protein Expression by Benz(a)anthracene Metabolites (e.g., CYP enzymes)

Exposure of cells to benz(a)anthracene and its metabolites, including the 10,11-epoxide, induces complex changes in gene and protein expression. These transcriptional responses are mediated through multiple signaling pathways, primarily the activation of the aryl hydrocarbon receptor (AHR) and cellular responses to DNA damage. nih.gov

The parent compound, benz(a)anthracene, is a ligand for the AHR, a ligand-activated transcription factor. Upon binding, the AHR translocates to the nucleus and dimerizes with the AHR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes. This leads to the upregulation of a battery of genes involved in xenobiotic metabolism. nih.gov A key family of induced enzymes is the cytochrome P450 (CYP) superfamily, particularly CYP1A1 and CYP1B1, which are responsible for the metabolic activation of benz(a)anthracene to its reactive epoxide intermediates. nih.govresearchgate.net This represents a feedback loop where the substance induces the very enzymes that metabolize it.

Furthermore, the DNA damage caused by metabolites like this compound triggers a separate transcriptional response, often orchestrated by the tumor suppressor protein p53. This response involves the altered expression of genes that regulate the cell cycle, apoptosis, and DNA repair itself. nih.gov For example, studies with the related compound benzo[a]pyrene have shown that its DNA-damaging metabolite can cause the repression of histone genes, suggesting that regulation of chromatin structure is an important component of the DNA damage response. nih.gov

Interactive Table: Genes Modulated by Benz(a)anthracene/PAH Metabolites

| Gene/Protein Family | Function | Primary Regulatory Pathway | Consequence of Modulation |

| CYP1A1, CYP1B1 | Xenobiotic Metabolism | Aryl Hydrocarbon Receptor (AHR) | Increased metabolic activation of benz(a)anthracene, leading to higher levels of reactive epoxides. nih.govresearchgate.net |

| NQO1, MGST1 | Phase II Metabolism/Detoxification | Aryl Hydrocarbon Receptor (AHR) | Upregulation aimed at detoxifying reactive metabolites. nih.gov |

| Cell Cycle Regulators (e.g., p21) | Cell Cycle Arrest | p53/DNA Damage Response | Halts cell division to allow time for DNA repair. nih.gov |

| Apoptosis-related genes | Programmed Cell Death | p53/DNA Damage Response | Elimination of cells with excessive, irreparable DNA damage. nih.gov |

| Histone genes | Chromatin Structure | DNA Damage Response | Repression may alter chromatin accessibility to facilitate DNA repair processes. nih.gov |

In Vitro Model Systems for Mechanistic Research

The elucidation of the mechanisms of action of this compound has been heavily reliant on a variety of in vitro model systems. These systems allow for controlled experiments to dissect complex biological processes at the molecular level.

Cell-free extracts: Systems using purified components allow for the detailed study of specific biochemical reactions. For example, NER efficiency has been assessed using cell-free extracts containing the necessary repair factors and a DNA substrate with a defined adduct. nih.gov

Isolated enzymes: The metabolic pathways of benz(a)anthracene have been characterized using isolated enzyme preparations. Rat liver microsomes, which are rich in CYP enzymes, have been instrumental in identifying the specific epoxides formed from the parent compound and in determining the stereoselectivity of these reactions. nih.gov Similarly, enzymes like cytochrome P450 reductase have been used to investigate the generation of oxidative DNA damage by benz(a)anthracene metabolites. nih.govcapes.gov.br

Specific cell lines: Cultured mammalian cells are invaluable for studying the cellular responses to DNA damage in a more biologically relevant context.

Hamster embryo cells have been used to demonstrate that benz(a)anthracene is metabolized to diol-epoxides that subsequently bind to cellular DNA and RNA. nih.govnih.gov

Human cell lines, such as the liver carcinoma cell line HepG2 and the breast cancer cell line MCF-7 , are frequently used to study the transcriptional responses to polycyclic aromatic hydrocarbons. These models have helped to differentiate between gene expression changes mediated by AHR activation and those triggered by the DNA damage response. nih.gov

These model systems, ranging from simple biochemical assays to complex cellular models, have been essential in building our current understanding of how this compound damages DNA and how the cell responds to this threat.

Comparative Analysis with Other Polycyclic Aromatic Hydrocarbon Epoxides

Structural and Mechanistic Parallels with Benzo[a]pyrene (B130552) Diol Epoxide (BPDE) and Other PAH Diol Epoxides

The carcinogenic activity of many polycyclic aromatic hydrocarbons (PAHs) is not an intrinsic property of the parent molecule but is a consequence of metabolic activation to highly reactive intermediates. A key pathway in this activation involves the formation of diol epoxides. Both Benz(a)anthracene (B33201) and the well-studied carcinogen Benzo[a]pyrene (BaP) undergo this process, leading to the formation of ultimate carcinogens that can covalently bind to cellular macromolecules like DNA. researchgate.net

The metabolic activation for these PAHs follows a general sequence:

Initial Epoxidation: Cytochrome P450 (CYP) enzymes introduce an epoxide group onto the aromatic ring system. nih.gov

Hydration: Epoxide hydrolase converts the initial epoxide into a trans-dihydrodiol. nih.gov

Second Epoxidation: A second epoxidation, again catalyzed by CYP enzymes, occurs on the double bond adjacent to the dihydrodiol, forming a diol epoxide. nih.gov

This sequence is found across several carcinogenic PAHs, creating a structural and mechanistic link between them. acs.org The most critical parallel lies in the formation of a "bay-region" diol epoxide. A bay region is a sterically hindered concave area in the PAH structure formed by an angularly fused benzo ring. researchgate.net For Benzo[a]pyrene, the ultimate carcinogenic metabolite is widely considered to be (+)-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene, commonly known as BPDE, where the epoxide is located in the bay region. nih.govresearchgate.net Similarly, for Benz(a)anthracene (BA), the bay-region diol-epoxide, formed at the 1,2,3,4-positions, is considered the ultimate mutagenic and carcinogenic form. nih.gov The formation of these bay-region diol epoxides is a crucial step that initiates the carcinogenic process for many PAHs. acs.org

Distinguishing Features in Reactivity and Biological Interactions of Benz(a)anthracene 10,11-Epoxide

While the bay-region theory provides a framework for understanding PAH carcinogenicity, not all diol epoxides exhibit the same level of reactivity or biological activity. The position of the diol and epoxide groups significantly influences the molecule's properties.

Benz(a)anthracene can form several dihydrodiols, but it is the BA 3,4-dihydrodiol that is the critical precursor to the highly active bay-region diol epoxide. nih.gov Studies have shown that BA 3,4-dihydrodiol is approximately five times more active as a skin tumor initiator than the parent compound, Benz(a)anthracene. nih.gov In contrast, other BA dihydrodiols are less active. nih.gov The resulting bay-region diol epoxide, (+/-)-trans-3α,4β-Dihydroxy-1α,2α-epoxy-1,2,3,4-tetrahydrobenz(a)anthracene, is even more potent, showing about 20% more tumor-initiating activity than its precursor, BA 3,4-dihydrodiol. nih.gov

| Compound | Relative Mutagenicity in V79 Cells | Relative Skin Tumor-Initiating Activity |

|---|---|---|

| Benz(a)anthracene (BA) | Baseline | Baseline |

| BA 3,4-dihydrodiol | ~10x more mutagenic than BA | ~5x more active than BA |

| BA Bay-Region Diol-Epoxide | Data not specified, but implicated as ultimate mutagen | ~20% more active than BA 3,4-dihydrodiol |

| Other BA Dihydrodiols | ~20x less mutagenic than BA 3,4-dihydrodiol | Less active than BA |

| Other BA Diol-Epoxides | Data not specified | Less active than BA |

Data sourced from research on Benz(a)anthracene and its metabolites. nih.gov

Evolution of the "Bay-Region Theory" and its Application to Different PAHs

The "bay-region theory" was developed to explain the observed differences in carcinogenic activity among PAHs and their various metabolites. acs.org Proposed by Jerina and Daly, the theory posits that the ultimate carcinogenic metabolites of many PAHs are bay-region diol epoxides. acs.org The theory is grounded in quantum mechanical calculations which predicted that the formation of a carbonium ion from the opening of an epoxide ring in a bay region is energetically more favorable, and therefore the epoxide is more reactive. acs.orgcapes.gov.br

This increased reactivity of bay-region diol epoxides leads to a greater propensity to form covalent adducts with DNA, a key initiating event in chemical carcinogenesis. researchgate.net The theory successfully predicted that for a given PAH, the bay-region diol epoxides would be the most biologically active derivatives. acs.orgcapes.gov.br

The application of the bay-region theory extends beyond Benz(a)anthracene and Benzo[a]pyrene to a wide range of PAHs. nih.gov

Chrysene (B1668918): Like Benz(a)anthracene, chrysene is a weak carcinogen whose activity is attributed to the formation of a bay-region diol epoxide. oup.com

Dibenzo[a,h]anthracene: This potent carcinogen also fits the model, requiring metabolic activation to a diol epoxide in its bay region.

Methylated PAHs: The theory has been extended to methylated PAHs, where methylation in or near a bay region can enhance carcinogenic activity. researchgate.net

The theory has been refined over time to include considerations such as the conformation of the hydroxyl groups, with a preference for pseudodiequatorial hydroxyl groups correlating with higher tumorigenicity. acs.orgcapes.gov.br An "extended bay region theory" has also been proposed, which considers the delocalization energy of the carbonium ion at the aromatic angular ring as a key determinant of carcinogenic potential. nih.gov This extended theory attempts to quantify the carcinogenic activity by factoring in competing detoxification pathways. nih.gov The bay-region theory remains a fundamental concept in the field of chemical carcinogenesis, providing a rational basis for predicting the carcinogenic potential of numerous PAHs. nih.gov

Advanced Research Directions in Benz a Anthracene 10,11 Epoxide Studies

Development of Hyphenated Analytical Techniques for Adduct Characterization and Quantification for Mechanistic Studies

The precise characterization and quantification of DNA adducts formed from Benz(a)anthracene (B33201) 10,11-epoxide are fundamental to elucidating its mechanism of carcinogenesis. Hyphenated analytical techniques, which couple powerful separation methods with sensitive detection technologies, are indispensable in this endeavor.

Early research utilized techniques such as chromatography on LH20 Sephadex columns followed by high-pressure liquid chromatography (HPLC) to separate hydrocarbon-nucleoside adducts. nih.gov The fluorescence spectral properties of these adducts were then examined using photon-counting spectrophotofluorimetry, which provided initial evidence for the involvement of a non-'bay-region' diol-epoxide in the metabolic activation of B[a]A. nih.gov

More recently, liquid chromatography-mass spectrometry (LC-MS) and its more advanced iterations like tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS) have become the cornerstone for adduct analysis. frigidzonemedicine.com.cnnih.gov These methods offer high sensitivity and specificity, allowing for the unambiguous identification and quantification of specific adducts in complex biological matrices. For instance, LC-MS/MS methods have been developed for the sensitive analysis of DNA adducts, utilizing in vitro metabolism models to generate sufficient quantities of adducts for characterization. nih.gov The use of techniques like atmospheric pressure chemical ionization (APCI) in LC-MS/MS has been shown to provide high selectivity and sensitivity with minimal matrix effects for the analysis of PAHs and their metabolites. sciex.com

Another powerful technique is the ³²P-postlabeling assay, often coupled with HPLC. This method allows for the detection of extremely low levels of DNA adducts. While it does not directly identify the structure of the adduct, it is highly sensitive for screening and quantifying DNA damage.

These advanced hyphenated techniques are crucial for mechanistic studies, as they allow researchers to correlate specific adducts with biological outcomes, providing a clearer picture of the carcinogenic potential of Benz(a)anthracene 10,11-epoxide.

Integration of Multi-Omics Approaches (e.g., Adductomics, Proteomics) in Mechanistic Investigations

To gain a comprehensive understanding of the cellular response to this compound, researchers are increasingly integrating various "omics" disciplines. This systems-level approach moves beyond the study of a single molecule or pathway to provide a holistic view of the biological perturbations caused by this reactive metabolite.

Adductomics is an emerging field focused on the comprehensive analysis of DNA and protein adducts. nih.govnih.gov The development of adductomic approaches allows for the simultaneous detection of multiple PAH-derived DNA adducts, which can improve exposure assessment and provide mechanistic insights into the carcinogenic process following exposure to PAH mixtures. nih.govnih.gov

Proteomics , the large-scale study of proteins, has been employed to characterize changes in the liver proteome in response to B[a]A exposure. In one study, mass spectrometry-based proteomics identified several hepatic proteins with altered expression levels following B[a]A administration in rats, suggesting these proteins could serve as potential biomarkers for B[a]A toxicity. elsevierpure.com

Metabolomics , the study of the complete set of small-molecule metabolites, offers another layer of insight. A metabolomics study on the related compound dibenz[a,h]anthracene (B1670416) (DahA) using rapid resolution liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (RRLC/Q-TOF-MS) revealed significant disruptions in serum metabolic profiles in rats, affecting pathways such as folate biosynthesis and lipid metabolism. frigidzonemedicine.com.cn Similar approaches applied to this compound could reveal key metabolic pathways affected by its exposure.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal changes in gene expression in response to toxicants. Transcriptomic analysis of zebrafish embryos exposed to benzo[a]pyrene (B130552), another PAH, identified significant changes in gene expression related to xenobiotic metabolism and oxidative stress response pathways. nih.gov Applying transcriptomic approaches to this compound would provide valuable information on the genes and pathways that are transcriptionally regulated in response to this specific metabolite.

By integrating data from adductomics, proteomics, metabolomics, and transcriptomics, researchers can construct a more complete picture of the molecular mechanisms underlying the toxicity and carcinogenicity of this compound.

Investigation of Non-Canonical Metabolic Pathways and Their Epoxide Metabolites

The classical understanding of PAH carcinogenesis has centered on the "bay-region" theory. However, research has revealed the importance of non-canonical metabolic pathways in the activation of B[a]A.

Fluorescence spectral evidence from hydrocarbon-DNA adducts in hamster embryo cells and mouse skin treated with B[a]A has shown that metabolic activation occurs through the formation of a vicinal diol-epoxide in the 8,9,10,11-ring, a "non-bay-region," rather than the 1,2,3,4-ring. nih.gov This points to the significance of metabolites like 8,9-dihydro-8,9-dihydroxybenzanthracene 10,11-oxide. nih.gov

Furthermore, studies on the metabolism of B[a]A by the ligninolytic fungus Irpex lacteus have identified a unique degradation pathway. The initial step involves the transformation of B[a]A to benz[a]anthracene-7,12-dione (BaAQ). This is then further metabolized through at least two different routes, leading to ring cleavage and the formation of smaller molecules like 1,2-naphthalenedicarboxylic acid and phthalic acid. nih.govresearchgate.net The ability of fungi to metabolize PAHs through these distinct pathways highlights the diversity of biological systems in processing these environmental contaminants. Another fungus, Aspergillus terricola, has also been shown to degrade B[a]A, co-metabolically utilizing both cytochrome P450 monooxygenase and ligninolytic pathways. researchgate.net

Elucidation of Novel Enzyme-Substrate Interactions and Regulatory Mechanisms

The metabolic activation and detoxification of Benz(a)anthracene and its epoxides are orchestrated by a complex interplay of enzymes. Understanding the specific interactions between these enzymes and their substrates, as well as the mechanisms that regulate their expression, is a key area of ongoing research.

The initial epoxidation of B[a]A is primarily catalyzed by cytochrome P450 (CYP) enzymes. Specific isoforms, such as CYP1A1, CYP1A2, and CYP1B1, play significant roles in the metabolism of PAHs. nih.gov The expression of these enzymes is regulated by the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. nih.gov When a PAH like B[a]A binds to the AHR, it initiates a signaling cascade that leads to the increased transcription of CYP1 genes. This induction of metabolizing enzymes can have a dual effect, leading to both detoxification and, paradoxically, enhanced metabolic activation to carcinogenic forms. nih.gov